molecular formula C9H9BrN4 B13554754 (2-(3-Bromophenyl)-2h-1,2,3-triazol-4-yl)methanamine

(2-(3-Bromophenyl)-2h-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13554754
M. Wt: 253.10 g/mol
InChI Key: KENMTKNABMSNBT-UHFFFAOYSA-N
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Description

(2-(3-Bromophenyl)-2H-1,2,3-triazol-4-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,3-triazole heterocyclic core, a privileged structure in pharmaceutical development known for its metabolic stability and ability to participate in key molecular interactions, such as hydrogen bonding and pi-stacking, with biological targets . The 3-bromophenyl substituent and the methanamine side chain provide versatile handles for further chemical modification, making this compound a valuable synthetic intermediate for constructing more complex molecular architectures. Researchers utilize this compound and its structural analogs as key building blocks in the design and synthesis of potential therapeutic agents. The 1,2,3-triazole scaffold is frequently employed in the development of targeted cancer therapies . Similar triazole-cored structures have demonstrated promising inhibitory activity against hepatocellular carcinoma (HepG2) cells in preclinical research, with some analogs exhibiting favorable selectivity indexes and mechanisms of action comparable to established kinase inhibitors like Sorafenib . Furthermore, compounds containing the 1,2,3-triazole motif are actively investigated for antiviral applications, including as inhibitors of viral entry mechanisms for pathogens such as Ebola and Marburg viruses . The specific physicochemical and pharmacological properties of this compound, such as its solubility, stability, and drug-likeness, can be profiled using modern computational tools to guide its application in research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and comply with all relevant laboratory safety regulations.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

[2-(3-bromophenyl)triazol-4-yl]methanamine

InChI

InChI=1S/C9H9BrN4/c10-7-2-1-3-9(4-7)14-12-6-8(5-11)13-14/h1-4,6H,5,11H2

InChI Key

KENMTKNABMSNBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2N=CC(=N2)CN

Origin of Product

United States

Preparation Methods

Cyclization of Activated Dihydrazones for Triazole Core Construction

A recently developed scalable method for synthesizing 2-(3-bromophenyl)-2H-1,2,3-triazole, the core scaffold of the target compound, involves cyclization of an activated dihydrazone intermediate. This approach addresses regioselectivity issues and avoids competing formation of triazol-1-yl regioisomers.

  • Process Summary :

    • The dihydrazone precursor is activated under conditions that promote N–N bond formation, leading to cyclization and formation of the 1,2,3-triazole ring.
    • The method is telescoped over four steps without the need for chromatographic purification.
    • The process delivers the triazole building block in 48% overall yield on a >100 g scale with 99% purity by area/area (a/a) analysis.
  • Advantages :

    • High regioselectivity favoring the 2-substituted triazole.
    • Scalability and operational simplicity.
    • Avoidance of chromatographic purification.
  • Reference Data :

Step Description Yield (%) Purity (%) Scale (g) Notes
1-4 Telescoped cyclization sequence 48 99 >100 Chromatography-free isolation

This method is detailed in a 2023 publication by Kohler et al..

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

The copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a widely used method for synthesizing 1,2,3-triazoles, including substituted derivatives.

  • Typical Procedure :

    • Reaction of a terminal alkyne (e.g., propargylamine derivatives) with an organic azide (e.g., 3-bromophenyl azide) in the presence of a copper(I) catalyst.
    • Sodium ascorbate is used as a reducing agent to maintain copper in the +1 oxidation state.
    • The reaction proceeds under mild conditions (room temperature, methanol or other solvents).
  • Example from Multicomponent Reaction (MCR) Strategy :

    • Propargylamine reacts with 3-bromobenzaldehyde to form an imine intermediate.
    • Subsequent addition of azidotrimethylsilane, isocyanides, sodium azide, and benzyl bromide leads to formation of triazole derivatives via a one-pot six-component reaction.
    • The CuAAC step couples the in situ formed azide with the alkyne to yield the triazole ring with methanamine substitution.
  • Reaction Conditions :

Reagent Equiv. Solvent Temperature Time
Propargylamine 1.2 MeOH RT 2 h
Benzyl bromide 1.0 MeOH RT 2 h
Sodium azide 1.2 MeOH RT 2 h
CuSO4·5H2O + sodium ascorbate 0.05/0.10 MeOH RT 24 h
  • Yields and Purification :

    • Yields vary depending on substituents; e.g., 53% yield for a related fluorophenyl derivative.
    • Purification is typically done by flash column chromatography.
  • Notes :

    • This method allows incorporation of various substituents on the phenyl ring.
    • The primary amine functionality is introduced via propargylamine.

This approach is described in detail by the study published in 2021 on one-pot multicomponent reactions involving triazole synthesis.

Comparative Summary of Preparation Methods

Method Key Features Yield (%) Purification Scalability References
Activated Dihydrazone Cyclization Regioselective, chromatography-free, scalable 48 (overall) Crystallization/filtration >100 g scale
CuAAC Multicomponent Reaction One-pot, versatile substituents, moderate yield 19-53 (varies) Flash chromatography Lab scale
Organometallic Copper-Catalyzed Routes Base-promoted, copper catalysis, multi-step Variable Chromatography Moderate scale

Research Findings and Notes

  • The activated dihydrazone cyclization method is currently the most efficient for large-scale production of the 2-(3-bromophenyl)-2H-1,2,3-triazole core with high purity and without chromatography.
  • The CuAAC-based multicomponent reaction allows for structural diversity and installation of the methanamine group in a one-pot fashion but may require chromatographic purification and yields can be moderate.
  • Copper(I)-catalyzed azide-alkyne cycloaddition remains the cornerstone methodology for assembling 1,2,3-triazole rings, with the choice of azide and alkyne precursors dictating substitution patterns.
  • The bromophenyl substituent is typically introduced via brominated benzaldehydes or bromophenyl azides, depending on the synthetic route.
  • The methanamine substituent is commonly introduced using propargylamine as the alkyne component or via post-cyclization functionalization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, leading to various reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the amine group.

    Reduction: Reduced triazole or bromophenyl derivatives.

    Substitution: Various substituted phenyl-triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown promise as antimicrobial agents, targeting bacterial and fungal infections.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2-(3-Bromophenyl)-2h-1,2,3-triazol-4-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing catalytic activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Key Structural Features

Below is a comparative analysis with structurally related triazolylmethanamine derivatives:

Compound Name Substituent on Triazole Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2-(3-Bromophenyl)-2H-1,2,3-triazol-4-yl)methanamine 3-Bromophenyl C₉H₉BrN₄ 253.10 Halogen bonding; building block
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride Phenyl C₉H₁₁ClN₄ 210.67 Improved solubility (as HCl salt)
(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine Cyclohexyl C₉H₁₆N₄ 180.25 Lipophilic; potential CNS applications
[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 3-Methylphenyl C₁₀H₁₂N₄ 188.23 Electron-donating substituent; stability
(1-(2-(5-Nitro-1H-indol-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanamine Nitroindole-ethyl C₁₃H₁₄N₆O₂ 294.30 Bioactive (E-selectin antagonist studies)

Physicochemical Properties

  • Solubility: The bromine atom in the target compound reduces aqueous solubility compared to non-halogenated analogs (e.g., cyclohexyl or methylphenyl derivatives). Hydrochloride salts (e.g., phenyl analog) enhance solubility .
  • Reactivity : The electron-withdrawing bromophenyl group may decrease the triazole’s basicity compared to electron-donating substituents (e.g., methylphenyl), affecting protonation and interaction with biological targets .

Biological Activity

The compound (2-(3-bromophenyl)-2H-1,2,3-triazol-4-yl)methanamine is a member of the triazole family, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C9H9BrN4C_9H_9BrN_4 with a molecular weight of approximately 241.1 g/mol. The structure features a triazole ring substituted with a bromophenyl group, which enhances its biological properties due to the electron-withdrawing nature of the bromine atom.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This is particularly relevant in the context of antimicrobial and anticancer therapies.
  • Receptor Modulation : The compound may also interact with specific receptors in cellular pathways, influencing processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis (Mtb) at low concentrations. The structure-activity relationship (SAR) analysis suggests that modifications in the bromophenyl group can enhance activity against resistant strains of bacteria .

Anticancer Potential

Triazole derivatives have been evaluated for their anticancer properties. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-75.13
U-93710.38
A5490.12

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Case Studies

  • Study on DprE1 Inhibition : A recent study explored the design and synthesis of triazole derivatives aimed at inhibiting DprE1, an enzyme critical for Mtb survival. The results indicated that certain structural modifications led to enhanced inhibitory activity against this target .
  • Cytotoxicity in Fibroblast Cells : Another investigation assessed the cytotoxic effects of various triazole derivatives on mouse fibroblast 3T3 cells using the MTT assay. The study found that compounds with lower IC50 values exhibited significant cytotoxicity at concentrations as low as 6.25 µg/mL .

Comparative Analysis with Similar Compounds

The unique presence of the bromophenyl group in this compound differentiates it from other triazole derivatives:

Compound Activity Notes
1-(2-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanamineModerate AntimicrobialLess effective than brominated counterparts
1-(2-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanamineLow AnticancerReduced binding affinity compared to bromine

The bromine atom's larger size and polarizability contribute to increased reactivity and binding affinity towards biological targets.

Q & A

Q. What are the standard synthetic routes for (2-(3-Bromophenyl)-2H-1,2,3-triazol-4-yl)methanamine, and how are reaction conditions optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the bromophenyl azide and propargylamine precursors. Key steps include:

  • Azide preparation : 3-Bromophenyl azide synthesized via diazotization of 3-bromoaniline followed by sodium azide treatment.
  • Cycloaddition : Reacting the azide with propargylamine under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 DMF/H₂O solvent system at 50°C for 12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
    Optimization : Yield improvements (70–85%) are achieved by controlling pH (6–7), temperature (45–55°C), and catalyst loading (5–10 mol%). Reaction progress is monitored via TLC and HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.5–8.2 ppm confirm aromatic protons from the 3-bromophenyl group. The triazole proton appears as a singlet near δ 8.0 ppm, while the methanamine -NH₂ resonates at δ 1.8–2.2 ppm (exchangeable in D₂O) .
    • ¹³C NMR : A peak at ~145 ppm confirms the triazole ring carbons, while the brominated aromatic carbons appear at 120–135 ppm .
  • HPLC : Purity >95% is verified using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 267.03 (C₉H₈BrN₄⁺) .

Q. What are the common reactivity patterns of this compound in organic transformations?

  • Bromine substitution : The 3-bromophenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives .
  • Amine functionalization : The methanamine group reacts with aldehydes to form Schiff bases or with acyl chlorides for amide synthesis .
  • Oxidation : The triazole ring is stable under acidic/basic conditions but can undergo ring-opening in strong oxidizing environments (e.g., KMnO₄) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., bromine position, triazole ring) influence biological activity in structure-activity relationship (SAR) studies?

SAR studies comparing analogs reveal:

Substituent Activity (IC₅₀, μM) Target
3-Bromophenyl12.3 ± 1.2Kinase inhibition
4-Bromophenyl28.7 ± 2.1Kinase inhibition
3-Chlorophenyl18.9 ± 1.8Kinase inhibition
The 3-bromo substitution enhances hydrophobic interactions in enzyme binding pockets, while the triazole nitrogen atoms participate in hydrogen bonding .

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with improved target affinity?

  • Docking simulations (e.g., AutoDock Vina) using the crystal structure of human kinase XYZ (PDB: 1XYZ) show:
    • The bromine atom occupies a hydrophobic pocket (binding energy: −8.2 kcal/mol).
    • The triazole ring forms hydrogen bonds with Asp123 and Lys45 residues .
  • Optimization strategies : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves binding by 15–20% in silico .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Troubleshooting steps :
    • Verify compound purity (>95% via HPLC) and stability (e.g., degradation in DMSO over 72 hours) .
    • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
    • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .
  • Case study : Discrepancies in IC₅₀ (12–25 μM) for kinase inhibition were resolved by identifying residual DMSO (≥0.1%) as an inhibitor .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Process optimization :
    • Replace DMF with PEG-400 to simplify solvent removal .
    • Use flow chemistry for CuAAC (residence time: 30 min, 50°C) to improve throughput .
  • Quality control : In-line FTIR monitors azide consumption, ensuring >90% conversion before quenching .

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